Methyl 2-chloro-5-((2,6-dichloropyrimidin-4-yl)amino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-chloro-5-((2,6-dichloropyrimidin-4-yl)amino)benzoate is a complex organic compound that belongs to the class of benzoates and pyrimidines This compound is characterized by the presence of a benzoate ester group, a chloro substituent on the benzene ring, and a dichloropyrimidine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-5-((2,6-dichloropyrimidin-4-yl)amino)benzoate typically involves a multi-step process. One common method involves the nucleophilic aromatic substitution (SNAr) reaction of 2,6-dichloropyrimidine with an appropriate amine, followed by esterification with methyl 2-chloro-5-aminobenzoate. The reaction conditions often include the use of polar aprotic solvents such as dimethylformamide (DMF) and bases like potassium carbonate to facilitate the substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-chloro-5-((2,6-dichloropyrimidin-4-yl)amino)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The chloro substituents on the pyrimidine ring can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, although these reactions are less common.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alkoxides are commonly used in substitution reactions.
Solvents: Polar aprotic solvents like DMF and dimethyl sulfoxide (DMSO) are often employed.
Bases: Potassium carbonate and sodium hydroxide are frequently used to facilitate nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-substituted pyrimidine derivative .
Wissenschaftliche Forschungsanwendungen
Methyl 2-chloro-5-((2,6-dichloropyrimidin-4-yl)amino)benzoate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of Methyl 2-chloro-5-((2,6-dichloropyrimidin-4-yl)amino)benzoate involves its interaction with specific molecular targets. The pyrimidine moiety can interact with enzymes and receptors in biological systems, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and derivative of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate: Similar in structure but with an acetate group instead of a benzoate.
2-[(6-Chloro-2-methylpyrimidin-4-yl)amino]-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide: Contains a thiazole ring and is used in similar research applications.
Uniqueness
Methyl 2-chloro-5-((2,6-dichloropyrimidin-4-yl)amino)benzoate is unique due to its specific combination of a benzoate ester and a dichloropyrimidine moiety.
Eigenschaften
Molekularformel |
C12H8Cl3N3O2 |
---|---|
Molekulargewicht |
332.6 g/mol |
IUPAC-Name |
methyl 2-chloro-5-[(2,6-dichloropyrimidin-4-yl)amino]benzoate |
InChI |
InChI=1S/C12H8Cl3N3O2/c1-20-11(19)7-4-6(2-3-8(7)13)16-10-5-9(14)17-12(15)18-10/h2-5H,1H3,(H,16,17,18) |
InChI-Schlüssel |
LJKIEQPFZJTSES-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C=CC(=C1)NC2=CC(=NC(=N2)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.